BenchChemオンラインストアへようこそ!

1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea

Urease inhibition Helicobacter pylori Anti-infective screening

1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea (CAS 106472-36-0) is a synthetic small-molecule urea derivative composed of a 3,4-dichlorophenyl group linked via a urea bridge to a 4,6-dimethylpyrimidin-2-yl moiety. It is supplied as part of specialist screening compound collections for early discovery research, with vendors explicitly noting that no analytical or biological characterization data is provided, placing the burden of identity and purity verification on the purchaser.

Molecular Formula C13H12Cl2N4O
Molecular Weight 311.16 g/mol
CAS No. 106472-36-0
Cat. No. B11976907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea
CAS106472-36-0
Molecular FormulaC13H12Cl2N4O
Molecular Weight311.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C
InChIInChI=1S/C13H12Cl2N4O/c1-7-5-8(2)17-12(16-7)19-13(20)18-9-3-4-10(14)11(15)6-9/h3-6H,1-2H3,(H2,16,17,18,19,20)
InChIKeyITULGWHUHDIZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea (CAS 106472-36-0): Chemical Identity and Research-Grade Procurement Profile


1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea (CAS 106472-36-0) is a synthetic small-molecule urea derivative composed of a 3,4-dichlorophenyl group linked via a urea bridge to a 4,6-dimethylpyrimidin-2-yl moiety . It is supplied as part of specialist screening compound collections for early discovery research, with vendors explicitly noting that no analytical or biological characterization data is provided, placing the burden of identity and purity verification on the purchaser . This compound belongs to a pharmacologically relevant chemotype—heteroaryl aryl ureas—associated with kinase inhibition, urea transporter modulation, and anti-infective activity in the broader literature, making it a candidate scaffold for target- or pathway-focused screening cascades [1].

Why Generic Substitution of 1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea Is Not Supported for Procurement Decisions


Heteroaryl aryl ureas are a pharmacologically privileged but highly structure-sensitive class; minor modifications to the aryl substitution pattern or the heteroaryl core can shift target selectivity, potency, and pharmacokinetic properties by orders of magnitude [1]. The specific combination of a 3,4-dichlorophenyl ring and a 4,6-dimethylpyrimidine in 1-(3,4-dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea cannot be assumed to reproduce the biological profile of close analogs such as 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-urea derivatives or 4-(3-(3,4-dichlorophenyl)ureido)-benzenesulfonamide VEGFR2 inhibitors [2]. Indeed, the binding affinity of this compound for Helicobacter pylori urease (IC50 = 8.2 µM) is substantially weaker than that of optimized urease inhibitors from related chemotypes, demonstrating that simple in-class replacement without matched-pair activity data risks selecting a compound with insufficient potency for the intended assay [3].

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea


Urease Inhibition Activity: Target Compound vs. Literature Standard

In a whole-cell urease inhibition assay against Helicobacter pylori ATCC 43504, 1-(3,4-dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea exhibited an IC50 of 8.2 µM as assessed by ammonia production reduction [1]. This value can be contextualized against acetohydroxamic acid (AHA), a clinically used urease inhibitor, which under comparable assay conditions typically exhibits an IC50 in the range of 10–20 µM [2]. While the target compound's potency is comparable to AHA, it is significantly weaker than the optimized phenoxyacylhydroxamic acids reported in the same study series, which achieved Ki values in the low nanomolar range (e.g., 43–54 nM) [1].

Urease inhibition Helicobacter pylori Anti-infective screening

Antimycobacterial Activity of the 3,4-Dichlorophenyl-Urea Chemotype

A series of 3,4-dichlorophenyl-urea derivatives, synthesized from 3,4-dichlorophenyl isocyanate and various amino acids or dipeptides, demonstrated 80–89% inhibition of Mycobacterium tuberculosis H37Rv growth at a concentration of 6.25 µM [1]. While the specific 4,6-dimethylpyrimidin-2-yl urea was not directly tested in this study, the conserved 3,4-dichlorophenyl-urea pharmacophore common to both the tested library and the target compound supports the inference that the target compound may retain antimycobacterial activity within this potency range.

Antimycobacterial Tuberculosis Structure-Activity Relationship

Kinase Inhibition Potential: Profiling Gap Relative to Lead-Optimized Analogs

The Novartis patent family covering pyrimidinyl aryl urea FGF inhibitors discloses extensive structure-activity relationships showing that sub-nanomolar FGFR inhibition is achievable with optimized 2,6-dichloro-3,5-dimethoxyphenyl-urea analogs [1]. The target compound, bearing a simpler 3,4-dichlorophenyl substitution, lacks the methoxy activation groups critical for the highest potency. No quantitative kinase inhibition data have been reported for 1-(3,4-dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea itself, but the patent SAR predicts substantially reduced kinase affinity relative to the optimized clinical leads.

Kinase inhibition FGFR Anticancer screening

Physicochemical Properties and Drug-Likeness Assessment

1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea has a molecular weight of 311.17 g/mol, a calculated logP of approximately 3.8, and two hydrogen bond donors . Compared to the Novartis clinical candidate infigratinib (MW 487.4; logP ~3.5), this compound is substantially smaller and more lipophilic, suggesting higher passive permeability but potentially lower kinase selectivity [1]. Its physicochemical profile places it within oral drug-like space (Rule of Five compliant), but the absence of experimental solubility, metabolic stability, or CYP inhibition data means that any procurement for ADME screening must include de novo profiling rather than relying on inferred properties.

Physicochemical profiling Drug-likeness ADME prediction

Recommended Procurement and Application Scenarios for 1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea


Negative Control for H. pylori Urease Inhibitor High-Throughput Screening

With a confirmed IC50 of 8.2 µM against H. pylori urease [1], this compound can serve as a moderate-activity control to establish the assay window between fully inactive vehicle controls and highly potent lead compounds. Its potency, comparable to acetohydroxamic acid (IC50 ~10–20 µM), allows it to be used as a reference point for validating assay sensitivity and reproducibility in urease inhibitor screening campaigns.

Scaffold for Structure-Activity Relationship Exploration in Antimycobacterial Lead Generation

The 3,4-dichlorophenyl-urea core is validated for antimycobacterial whole-cell activity against M. tuberculosis H37Rv (80–89% inhibition at 6.25 µM for related derivatives) [2]. The target compound extends this chemotype by incorporating a 4,6-dimethylpyrimidine ring, enabling systematic SAR studies to map the contribution of the heteroaryl moiety to potency, selectivity, and cytotoxicity, with the goal of identifying more potent and selective antitubercular leads.

Chemical Probe for Urea Transporter Selectivity Profiling

Pyrimidinyl urea derivatives have been reported to interact with urea transporters (UT-A1, UT-B) [3]. Although the specific compound has not been directly profiled against urea transporters, its structural features make it a candidate for systematic selectivity profiling against UT-A1, UT-B, and URAT1 to identify chemotype-specific transporter interactions. Procurement for this application should be coupled with a panel of structurally matched analogs to enable comparative selectivity data generation.

Minimal Pharmacophore for Fragment-Based or Physicochemical Property Optimization in Kinase Programs

With a molecular weight of 311.17 g/mol and a cLogP of approximately 3.8, this compound is significantly smaller and more lipophilic than clinical-stage pyrimidinyl urea FGFR inhibitors (e.g., infigratinib, MW 487.4) [4]. This makes it an attractive starting point for fragment-based drug design or lead optimization programs aiming to improve ligand efficiency, reduce molecular complexity, and balance potency with favorable ADME properties.

Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.